molecular formula C9H7N7 B1416698 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 1030420-83-7

2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No. B1416698
CAS RN: 1030420-83-7
M. Wt: 213.2 g/mol
InChI Key: ZEPSRLVNIZCFLA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted with amine groups .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo [4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

When crystallized from ethanol, similar compounds form crystals which have monoclinic (P21/n) symmetry with unit cell dimensions . The triazine ring in the molecule has a flattened boat conformation .


Physical And Chemical Properties Analysis

The yield of similar compounds synthesized was 65%, with a melting point of 237–239°C . The IR (KBr) had a maximum at cm −1: 2950 (CH), 3400 (NH 2) .

Scientific Research Applications

Antiproliferative Activity

One significant application of derivatives of 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is in the field of cancer research. A study by Dolzhenko et al. (2008) synthesized a series of fluorinated derivatives and evaluated their antiproliferative activity against various cancer cell lines. Notably, a specific compound in this series showed high antiproliferative activity, indicating potential for cancer treatment applications (Dolzhenko, Tan, Dolzhenko, Chiu, & Chui, 2008).

Crystal Structure Analysis

Understanding the crystal structure of chemical compounds is vital for pharmaceutical applications. Dolzhenko et al. (2011) detailed the crystal structure of a similar compound, highlighting its monoclinic symmetry and the arrangement of molecules in the crystal. This information is crucial for developing pharmaceutical formulations (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2011).

Ligand-based Computational Design

In a study by Muñoz-Gutiérrez, Caballero, and Morales-Bayuelo (2016), ligand-based computational strategies were employed to understand the molecular requirements of derivatives as adenosine A2A receptor antagonists. This approach is significant for drug design, as it aids in predicting the activity and binding orientations of compounds (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).

Synthesis and Pharmaceutical Applications

Dolzhenko et al. (2008) also developed a new practical synthesis for amino-substituted derivatives, which could have implications for the efficient production of pharmaceuticals (Dolzhenko, Pastorin, Dolzhenko, & Chui, 2008).

Electroluminescent Properties

Kang et al. (2017) synthesized [1,2,4]-triazolo[4,3-a]-pyridine based bipolar red host materials, demonstrating their applications in organic light-emitting diodes (OLEDs). This shows the potential of such compounds in electronic and display technologies (Kang, Jo, Lee, Shaik, Han, Choi, & Lee, 2017).

Safety and Hazards

Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml . This indicates potential hazards when handling these compounds.

Future Directions

The [1,2,4]triazolo [1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . Therefore, further exploration of [1,2,4]triazolo [1,5-a][1,3,5]triazin-7-amine and its derivatives could lead to the development of new drugs with diverse biological activities.

properties

IUPAC Name

2-pyridin-4-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N7/c10-8-12-5-13-9-14-7(15-16(8)9)6-1-3-11-4-2-6/h1-5H,(H2,10,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPSRLVNIZCFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN3C(=NC=NC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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